(S)-Benzyl (1-aminopropan-2-yl)carbamate
Overview
Description
(S)-Benzyl (1-aminopropan-2-yl)carbamate is a chiral compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. The (S)-enantiomer of this compound indicates that it has a specific three-dimensional arrangement, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-aminopropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of (S)-1-aminopropan-2-ol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. This phosgene-free synthesis is environmentally friendly and can be carried out in a flow system over solid catalysts such as iron-chrome catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of dimethyl carbonate as a carbamoylating agent is preferred due to its lower environmental impact and safety compared to traditional methods involving phosgene .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-aminopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary amines .
Scientific Research Applications
(S)-Benzyl (1-aminopropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-aminopropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
(S)-Benzyl (1-aminopropan-2-yl)carbamate is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can influence its biological activity and interactions, making it distinct from other carbamates.
Properties
IUPAC Name |
benzyl N-[(2S)-1-aminopropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHGJCSVCTZJU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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